3-Chloro-5-methylbenzoyl chloride
Overview
Description
Synthesis Analysis
The synthesis of chlorinated aromatic compounds often involves steps such as chlorination, cyclization, and acylation. For instance, the synthesis of 3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride was achieved through a series of reactions starting from 2-chloro-6-fluorobenzaldehyde, which included oximation, chlorination, cyclization, hydrolysis, and acyl chlorination, resulting in a total yield of 60.2% . This suggests that a similar approach could be used for synthesizing 3-Chloro-5-methylbenzoyl chloride, with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of chlorinated aromatic compounds can be complex and is often determined using techniques such as X-ray diffraction. For example, the crystal structure of a compound with a chloro-substituted aromatic ring was determined, revealing a non-planar conformation and specific bond lengths and angles . Similarly, the molecular structure of a dysprosium(III) complex derived from a ligand with a chloro-substituted aromatic ring was elucidated, showing the coordination of the metal ions with the ligand . These studies indicate that the molecular structure of this compound could also be determined using such techniques, providing detailed information about its geometry and electronic configuration.
Chemical Reactions Analysis
Chlorinated aromatic compounds can participate in various chemical reactions, including those involving coordinate bonds. For instance, a study provided direct evidence of the existence of organic derivatives of pentacoordinated silicon with a coordinate bond between the silicon atom and chloride ion . This highlights the potential reactivity of chlorinated compounds in forming complex structures with other elements. Additionally, the presence of chloro and methyl groups on an aromatic ring can influence the reactivity and the types of reactions the compound can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated aromatic compounds are influenced by their molecular structure. The crystal structure, spectroscopic studies, and conformational analyses of such compounds provide valuable information about their stability, density, and conformational preferences . For example, the crystal structure of 5-chloro-6-nitro-2-cyclohexylmethylbenzoxazole revealed its non-planar conformation and specific crystallographic parameters . These properties are crucial for understanding the behavior of this compound in different environments and can be used to predict its solubility, melting point, and other relevant physical properties.
Mechanism of Action
Target of Action
It is known that chlorinated aromatic compounds often interact with various cellular targets, influencing their function and activity .
Mode of Action
It is known that chlorinated aromatic compounds can participate in various chemical reactions, including those involving coordinate bonds . The presence of chloro and methyl groups on an aromatic ring can influence the reactivity and the types of reactions the compound can undergo .
Biochemical Pathways
Chlorinated aromatic compounds can influence various biochemical pathways depending on their specific targets and mode of action .
Pharmacokinetics
The compound’s molecular weight (18904) and predicted properties such as boiling point (2542±200 °C) and density (1312±006 g/cm3) may influence its pharmacokinetic behavior .
Result of Action
The compound’s interactions with its targets can lead to various changes at the molecular and cellular levels, depending on the specific targets and mode of action .
Action Environment
The action, efficacy, and stability of 3-Chloro-5-methylbenzoyl chloride can be influenced by various environmental factors . These may include the physical and chemical properties of the environment, the presence of other substances, and conditions such as temperature and pH .
properties
IUPAC Name |
3-chloro-5-methylbenzoyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRZUHVOHXAKIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568142 | |
Record name | 3-Chloro-5-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70568142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
21900-22-1 | |
Record name | 3-Chloro-5-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70568142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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